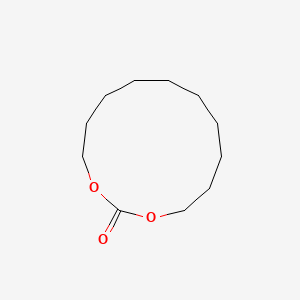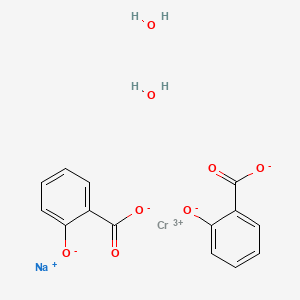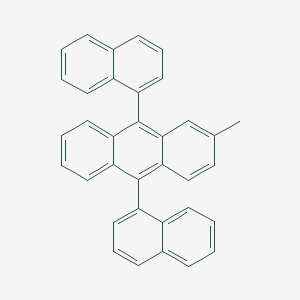
2-Methyl-9,10-di(naphthalen-1-yl)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-9,10-di(naphthalen-1-yl)anthracene is an organic compound known for its use in organic light-emitting diodes (OLEDs). It is a highly efficient blue emitter and hole-transporting material, making it valuable in the field of organic electronics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-9,10-di(naphthalen-1-yl)anthracene typically involves the Suzuki coupling reaction. This reaction is carried out by coupling 2-methyl-9,10-dibromoanthracene with naphthalen-1-ylboronic acid in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound often involves high-purity sublimation techniques to ensure the material’s purity exceeds 99.0%. This method is crucial for applications in OLEDs where impurities can significantly affect performance .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-9,10-di(naphthalen-1-yl)anthracene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of quinones.
Reduction: Reduction reactions typically involve hydrogenation, resulting in the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
2-Methyl-9,10-di(naphthalen-1-yl)anthracene has a wide range of applications in scientific research:
Chemistry: Used as a blue emitter and hole-transporting material in OLEDs.
Medicine: Research is ongoing into its potential use in photodynamic therapy.
Industry: Widely used in the production of high-efficiency blue OLED devices.
Mécanisme D'action
The compound functions as a hole-transporting material by reducing the amount of hole carriers injected into the device, leading to a well-balanced carrier recombination. This balance is crucial for the efficient functioning of OLEDs . The molecular targets include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which facilitate electron and hole transport .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9,10-Di(naphthalen-2-yl)anthracene
- 9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene
Uniqueness
2-Methyl-9,10-di(naphthalen-1-yl)anthracene is unique due to its high thermal stability and morphological stability, making it an excellent host material for blue OLEDs. Its ambipolar transporting ability and wide energy band-gap further enhance its performance in electronic devices .
Propriétés
Formule moléculaire |
C35H24 |
|---|---|
Poids moléculaire |
444.6 g/mol |
Nom IUPAC |
2-methyl-9,10-dinaphthalen-1-ylanthracene |
InChI |
InChI=1S/C35H24/c1-23-20-21-32-33(22-23)35(29-19-9-13-25-11-3-5-15-27(25)29)31-17-7-6-16-30(31)34(32)28-18-8-12-24-10-2-4-14-26(24)28/h2-22H,1H3 |
Clé InChI |
PGBFVDVTXFHOHV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C4=CC=CC5=CC=CC=C54)C6=CC=CC7=CC=CC=C76 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



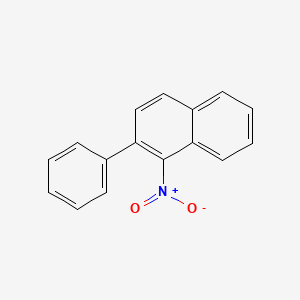
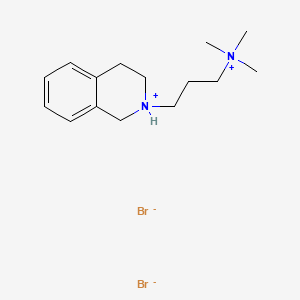
![N-[2-(N''-Nitrocarbamimidamido)ethyl]acetamide](/img/structure/B13771617.png)
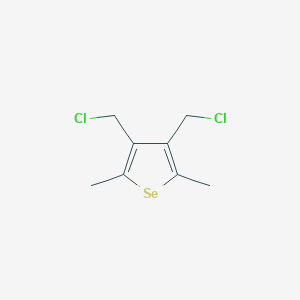

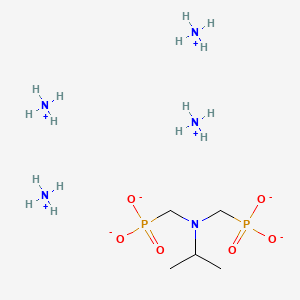


plumbane](/img/structure/B13771670.png)
